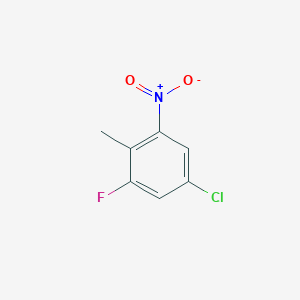

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

5-chloro-1-fluoro-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOBDYQLSRVAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694629 | |

| Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-41-8 | |

| Record name | 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-1-fluoro-2-methyl-3-nitrobenzene typically involves multi-step aromatic substitution reactions starting from suitably substituted benzenes or benzoic acid derivatives. The key transformations include:

- Nitration to introduce the nitro group at position 3.

- Halogenation to introduce chloro and fluoro substituents at positions 5 and 1, respectively.

- Methylation or methyl group introduction at position 2, either via Friedel-Crafts alkylation or starting from methyl-substituted precursors.

A common synthetic approach is to start from 2-fluorotoluene or 2-methylfluorobenzene, followed by nitration and chlorination steps in a controlled sequence to avoid undesired side reactions.

Stepwise Preparation Example

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Nitration | Mixed acid nitration (HNO3/H2SO4) at low temperature | Introduction of nitro group at meta position relative to methyl or fluoro substituent |

| 2 | Chlorination | Electrophilic aromatic substitution with Cl2 or N-chlorosuccinimide in presence of Lewis acid catalyst | Selective chlorination at position 5 |

| 3 | Fluorination | Halogen exchange or nucleophilic aromatic substitution (if starting from chloro derivative) | Introduction of fluorine substituent at position 1 |

| 4 | Purification | Recrystallization or column chromatography | Isolation of pure this compound |

Alternative Routes

- Direct halogenation of methyl-substituted nitrobenzenes : Starting from 2-methyl-3-nitrobenzene, selective chlorination and fluorination can be performed.

- Diazotization and fluorination : For introducing fluorine, diazonium salt intermediates can be prepared from amino precursors, followed by Sandmeyer-type fluorination.

Reaction Conditions and Optimization

Nitration

- Typically conducted at 0–5 °C to avoid over-nitration.

- Use of mixed acid (nitric acid and sulfuric acid) or nitrogen dioxide as nitrating agents.

- Control of stoichiometry and temperature critical to direct substitution to the 3-position relative to methyl and halogen substituents.

Halogenation

- Chlorination often carried out with N-chlorosuccinimide or Cl2 in the presence of FeCl3 or AlCl3 catalysts.

- Fluorination can be achieved via nucleophilic aromatic substitution using KF or via diazonium salt intermediates.

- Reaction times vary from 1 to 10 hours, with temperatures ranging from room temperature to 80 °C depending on reagents.

Purification Techniques

- Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) effectively separate the target compound from nitro-containing byproducts.

- Recrystallization : Ethanol or methanol recrystallization provides high purity crystals.

- Filtration and Washing : Removal of inorganic salts and side products post-reaction is vital.

Research Findings and Data Summary

Yield and Purity

| Step | Typical Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Nitration | 85–90 | >95 | Controlled temperature essential |

| Chlorination | 80–88 | >90 | Catalyst choice affects selectivity |

| Fluorination | 75–85 | >90 | Diazonium route improves selectivity |

| Overall Yield | 50–65 | >95 | Multi-step losses accounted |

Spectroscopic Confirmation

- ¹H NMR : Aromatic protons show characteristic splitting due to fluorine coupling; methyl protons appear as a singlet near 2.3 ppm.

- ¹³C NMR : Signals shifted downfield for carbons adjacent to chloro and nitro groups.

- IR Spectroscopy : Strong nitro group peaks near 1520 cm⁻¹ and ester C=O (if present) near 1700 cm⁻¹.

- Mass Spectrometry : Molecular ion peak consistent with C7H5ClFNO2 (molecular weight ~185 g/mol).

Comparative Analysis with Related Compounds

| Compound | Key Substituents | Preparation Complexity | Reactivity Notes |

|---|---|---|---|

| This compound | Cl (5), F (1), CH3 (2), NO2 (3) | Moderate | Balanced electron-withdrawing/donating groups |

| 5-Chloro-2-fluoro-3-nitrobenzoate (ester) | Cl, F, NO2, methyl ester group | Higher (esterification step) | Ester group adds additional reactivity |

| 5-Chloro-2-nitroaniline | Cl, NO2, NH2 | Lower | Amino group introduces different reactivity |

Chemical Reactions Analysis

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The halogen atoms (Cl and F) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry. For instance, it can undergo:

- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon.

- Substitution : The halogen atoms (chlorine and fluorine) can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

- Oxidation : The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Biological Research

Biochemical Probes

In biological research, this compound serves as a probe for studying enzyme interactions and biochemical pathways. Its ability to interact with various biological molecules allows researchers to investigate the mechanisms of action of different enzymes and proteins. This compound's nitro group can participate in redox reactions, influencing enzyme activity and cellular signaling pathways.

Industrial Applications

Production of Agrochemicals and Dyes

The compound is also significant in industrial applications, particularly in the production of agrochemicals and dyes. Its derivatives are used to synthesize pesticides and herbicides, contributing to agricultural productivity. Moreover, it plays a role in the dye industry, where its chemical properties facilitate the creation of colorants for textiles and other materials .

Case Study 1: Enzyme Interaction Studies

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was used to assess its effects on enzyme kinetics and substrate specificity. Results indicated that modifications to the nitro group significantly altered enzyme activity, demonstrating its potential as a biochemical tool .

Case Study 2: Synthesis of Pesticides

In another application, researchers synthesized a range of pesticides using this compound as a starting material. The study highlighted the efficiency of this compound in producing effective agrochemicals while minimizing environmental impact through innovative synthesis methods that reduce waste byproducts .

Mechanism of Action

The mechanism of action of 5-Chloro-1-fluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations in Halogenated Nitroaromatics

The following compounds share structural similarities but differ in substituent type, position, or number:

Key Observations

- Electronic Effects :

- Bromine (in 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene) increases molecular weight and polarizability compared to the methyl group in the target compound.

- Trifluoromethyl groups (e.g., in nitrobenzotrifluorides) introduce strong electron-withdrawing effects, enhancing electrophilic substitution resistance.

- Steric Effects :

- Hazard Profiles :

- Compounds with methoxy or trifluoromethyl groups (e.g., 5-chloro-1-fluoro-2-methoxy-3-nitrobenzene) exhibit warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335). Similar hazards are expected for the target compound due to shared nitro and halogen functionalities.

Biological Activity

5-Chloro-1-fluoro-2-methyl-3-nitrobenzene (C7H5ClFNO2) is an organic compound notable for its diverse biological activities and applications in synthetic chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with chlorine (Cl), fluorine (F), a methyl group (CH3), and a nitro group (NO2). The specific arrangement of these substituents contributes to its unique reactivity and biological properties. The molecular weight of the compound is approximately 189.57 g/mol, with a predicted density of 1.417 g/cm³ and a boiling point estimated at 266.3 °C.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound serves as a probe in biochemical assays, particularly in studying enzyme interactions. Its nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules, affecting enzyme activity and cellular signaling pathways.

- Substitution Reactions : The halogen atoms (Cl and F) are susceptible to nucleophilic substitution reactions, allowing for further chemical modifications that can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that chlorinated and fluorinated derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains. The mechanism involves targeting penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .

| Compound Name | MIC Value (μg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | MRSA |

| Compound A | 31.25 | MRSA |

| Compound B | ≥15.625 | MRSA |

Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits toxicity to aquatic organisms such as Daphnia magna and Tetrahymena pyriformis. These findings suggest potential environmental risks associated with the compound's use, highlighting the need for careful handling and disposal .

Study on Enzyme Inhibition

A recent study explored the effects of this compound on various enzymes involved in bacterial cell wall biosynthesis. The compound was found to inhibit the activity of PBPs, leading to impaired cell wall integrity in MRSA strains. This inhibition correlated with increased susceptibility to β-lactam antibiotics, indicating a potential therapeutic application in overcoming antibiotic resistance .

Environmental Impact Assessment

Another investigation assessed the environmental impact of this compound, focusing on its toxicity to freshwater ecosystems. Results indicated significant adverse effects on aquatic life, prompting recommendations for regulatory measures to mitigate pollution risks associated with this compound .

Q & A

Basic Research Questions

Q. How can 5-chloro-1-fluoro-2-methyl-3-nitrobenzene be identified and characterized in a laboratory setting?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to confirm substituent positions, FT-IR to identify nitro (NO₂) and chloro (C-Cl) functional groups, and mass spectrometry (MS) to verify molecular weight (189.0015 g/mol) . Cross-reference with CAS numbers 93601-85-5 and 101403-24-1 for database validation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodology : Start with a substituted benzene precursor (e.g., 2-methyl-5-chloro-1-fluorobenzene) and perform nitration using a HNO₃/H₂SO₄ mixture. Monitor reaction temperature (<50°C) to avoid over-nitration. Purify via recrystallization (solvent: ethanol/water) and confirm purity via HPLC (>97% by HLC) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Follow SDS guidelines for nitroaromatics: use explosion-proof equipment, avoid heat/sparks, and wear PPE (nitrile gloves, goggles). Store in a cool, dry place away from reducing agents. Dispose of waste via certified hazardous waste contractors .

Advanced Research Questions

Q. How does the electronic interplay between substituents influence electrophilic substitution reactivity?

- Methodology : Use computational modeling (DFT calculations) to analyze electron density distribution. The nitro group (-NO₂) acts as a strong meta-director, while the methyl (-CH₃) group is ortho/para-directing. Experimentally, perform bromination or sulfonation to validate predicted regioselectivity .

Q. How can contradictory data on decomposition pathways be resolved?

- Methodology : Conduct thermogravimetric analysis (TGA) and DSC to study thermal stability. Compare decomposition products (e.g., NOx gases) under inert vs. oxidative conditions. Replicate conflicting studies while controlling for humidity, light, and impurities .

Q. What strategies optimize yield in multi-step syntheses involving this compound as an intermediate?

- Methodology : Design orthogonal protection-deprotection schemes. For example, reduce the nitro group to an amine (using H₂/Pd-C) while retaining halogens. Monitor reaction progress via TLC and optimize stoichiometry using DoE (Design of Experiments) .

Q. How does steric hindrance from the methyl group affect coupling reactions (e.g., Suzuki-Miyaura)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.